

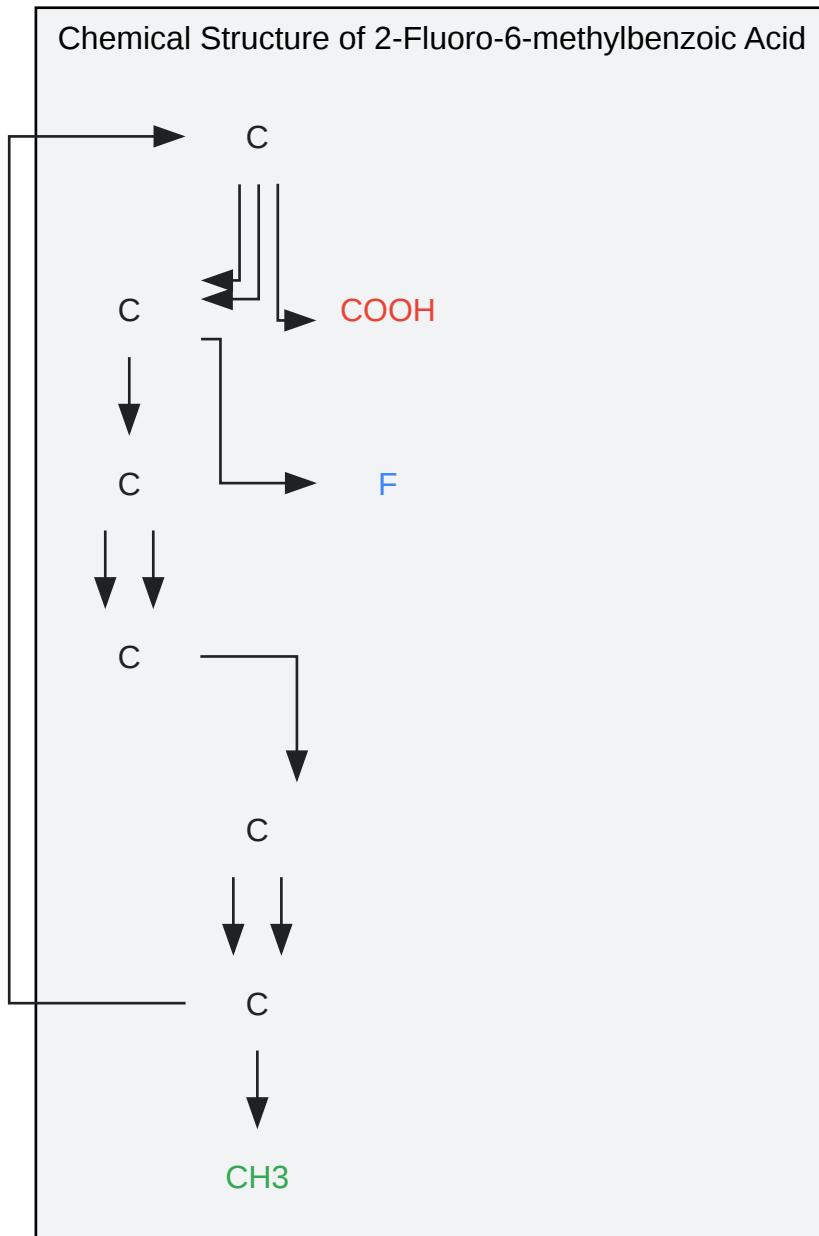
An In-depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzoic acid

Cat. No.: B1356714


[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Fluoro-6-methylbenzoic acid**, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, significant applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Fluoro-6-methylbenzoic acid is a fluorinated derivative of benzoic acid with the chemical formula $C_8H_7FO_2$.^[1] Its structure features a fluorine atom and a methyl group positioned ortho to the carboxylic acid group, an arrangement that dictates its unique reactivity and utility in organic synthesis.^{[2][3]}

Chemical Structure of 2-Fluoro-6-methylbenzoic Acid

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-Fluoro-6-methylbenzoic acid**.

Table 1: Chemical Identifiers

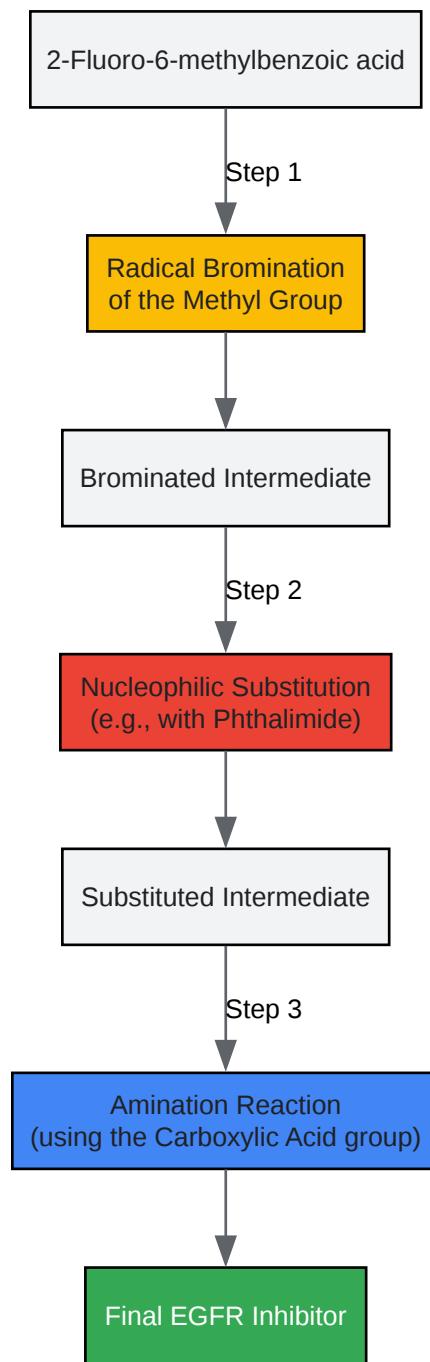
Identifier	Value
IUPAC Name	2-fluoro-6-methylbenzoic acid[1]
CAS Number	90259-27-1[2]
Molecular Formula	C ₈ H ₇ FO ₂ [2]
Molecular Weight	154.14 g/mol [2]
Canonical SMILES	CC1=C(C(=CC=C1)F)C(=O)O[1]
InChI	InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)[1]
InChIKey	WELNSIYTQJSNRP-UHFFFAOYSA-N[1]
Synonyms	2-Carboxy-3-fluorotoluene, 6-Fluoro-o-tolueic acid[2][4]

Physicochemical Properties

2-Fluoro-6-methylbenzoic acid is typically an off-white to white crystalline powder.[2][5] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value	Source
Appearance	White Powder	[2]
Melting Point	124 - 125 °C	[2] [5]
Purity	>97%	[2]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[6]
logP	1.83232	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	1	[6]
Rotatable Bonds	1	[6]


Applications in Drug Discovery and Development

2-Fluoro-6-methylbenzoic acid serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[\[3\]](#)[\[5\]](#) Its distinct structure allows for specific and efficient chemical modifications, making it a valuable tool for medicinal chemists.[\[3\]](#)

Synthesis of EGFR Inhibitors

A significant application of this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are vital in oncology.[\[2\]](#)[\[3\]](#) In this synthetic pathway, the methyl group of **2-fluoro-6-methylbenzoic acid** can undergo radical bromination. This step is followed by a nucleophilic substitution, and subsequently, the carboxylic acid group is used for amination to couple with an allosteric motif, ultimately forming the potent inhibitor.[\[2\]](#) One such inhibitor demonstrated a potency of 340 nM.[\[2\]](#)

Synthetic Application in EGFR Inhibitor Development

[Click to download full resolution via product page](#)

Caption: Role of **2-Fluoro-6-methylbenzoic acid** in EGFR inhibitor synthesis.

Key Building Block for Avacopan

2-Fluoro-6-methylbenzoic acid is also a key building block in the synthesis of Avacopan.[2][3]

Avacopan is a therapeutic agent used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, an autoimmune disease.[2][3] This highlights the compound's importance in the development of medications for autoimmune disorders.[3]

Experimental Protocols and Reactivity

While specific, detailed experimental protocols for the synthesis of **2-Fluoro-6-methylbenzoic acid** are not readily available in the cited literature, its reactivity is well-documented in the context of its applications.

Synthetic Utility

The primary reactive sites of **2-Fluoro-6-methylbenzoic acid** are the carboxylic acid group and the methyl group.

- Carboxylic Acid Group: This group can readily undergo reactions such as amidation and esterification.[2][7] For instance, in the synthesis of EGFR inhibitors, it is used to form an amide bond.[2]
- Methyl Group: The ortho-methyl group can be functionalized, for example, through radical bromination, which paves the way for subsequent nucleophilic substitution reactions.[2][3]

A general workflow for its use in synthesis involves the initial modification of the methyl group, followed by the utilization of the carboxylic acid for coupling with other molecular fragments.[2]

Safety and Hazard Information

It is essential to handle **2-Fluoro-6-methylbenzoic acid** with appropriate safety precautions.

The compound is classified with the GHS07 pictogram, indicating it can be harmful.[8]

Table 3: GHS Hazard Information

Hazard Code	Description	Classification
H302	Harmful if swallowed	Acute Toxicity (Oral), Category 4[1][8]
H315	Causes skin irritation	Skin Corrosion/Irritation, Category 2[1]
H319	Causes serious eye irritation	Serious Eye Damage/Eye Irritation, Category 2[1]
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure), Category 3[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. nbino.com [nbino.com]
- 4. scbt.com [scbt.com]
- 5. nbino.com [nbino.com]
- 6. chemscene.com [chemscene.com]
- 7. ossila.com [ossila.com]
- 8. 2-fluoro-6-methylbenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356714#2-fluoro-6-methylbenzoic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com